molecular formula C8H8N2O2S B3382709 3-Cyano-4-methylbenzenesulfonamide CAS No. 353468-48-1

3-Cyano-4-methylbenzenesulfonamide

Cat. No.: B3382709
CAS No.: 353468-48-1
M. Wt: 196.23 g/mol
InChI Key: IUUQLQTXQLKIGA-UHFFFAOYSA-N
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Description

3-Cyano-4-methylbenzenesulfonamide is a chemical compound with the molecular weight of 196.23 . It is stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including this compound, has been studied in the context of creating anticancer and antimicrobial agents . The process involves the design of benzenesulfonamide derivatives containing a thiazol-4-one scaffold . Another study discusses the ultrasound-assisted N-sulfonylation of arylcyanamides with aryl sulfonyl chloride at ambient temperature .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H8N2O2S/c1-6-2-3-8 (13 (10,11)12)4-7 (6)5-9/h2-4H,1H3, (H2,10,11,12) . For a more detailed analysis, tools like MolView or ChemSpider can be used to visualize the structure.

Safety and Hazards

The safety data sheet for 3-Cyano-4-methylbenzenesulfonamide indicates that it is intended for research and development use only, under the supervision of a technically qualified individual . More detailed safety and hazard information can be found in the safety data sheets .

Future Directions

The future directions for 3-Cyano-4-methylbenzenesulfonamide could involve its use in the synthesis of new compounds with potential anticancer and antimicrobial properties . Another potential direction could be the exploration of its use in the cyanomethylation of imines and α,β-alkenes .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Cyano-4-methylbenzenesulfonamide are not fully understood due to the limited information available. It is known that sulfonamides, a group of compounds to which this compound belongs, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .

Cellular Effects

The specific cellular effects of this compound are currently unknown due to the lack of comprehensive studies on this compound. It is known that sulfonamides can have significant effects on various types of cells and cellular processes .

Molecular Mechanism

Temporal Effects in Laboratory Settings

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well known. It is known that sulfonamides can interact with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well documented. It is known that sulfonamides can interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well understood. It is known that the localization of mRNAs, which can be influenced by various factors, plays a crucial role in the regulation of gene expression .

Properties

IUPAC Name

3-cyano-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-6-2-3-8(13(10,11)12)4-7(6)5-9/h2-4H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUQLQTXQLKIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358581
Record name 3-cyano-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353468-48-1
Record name 3-cyano-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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